molecular formula C13H17ClN2O B4883502 1-(3-chlorobenzyl)-3-piperidinecarboxamide

1-(3-chlorobenzyl)-3-piperidinecarboxamide

Cat. No. B4883502
M. Wt: 252.74 g/mol
InChI Key: RTDBBSBKGPNYDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-chlorobenzyl)-3-piperidinecarboxamide, also known as CPP, is a compound that has been of interest to researchers for its potential use in the field of neuroscience. CPP is a synthetic compound that has been found to have an affinity for the N-methyl-D-aspartate (NMDA) receptor, a type of glutamate receptor found in the brain. Additionally, this paper will list future directions for research on CPP.

Mechanism of Action

1-(3-chlorobenzyl)-3-piperidinecarboxamide acts as a competitive antagonist at the NMDA receptor. It binds to the receptor at the same site as the neurotransmitter glutamate, preventing glutamate from binding and activating the receptor. This blockade of the NMDA receptor has been found to have a number of physiological effects.
Biochemical and Physiological Effects:
Blocking the NMDA receptor with 1-(3-chlorobenzyl)-3-piperidinecarboxamide has been found to have a number of physiological effects. For example, 1-(3-chlorobenzyl)-3-piperidinecarboxamide has been found to impair learning and memory in rats. Additionally, 1-(3-chlorobenzyl)-3-piperidinecarboxamide has been found to have anxiogenic effects, meaning it increases anxiety in animal models.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(3-chlorobenzyl)-3-piperidinecarboxamide in lab experiments is its selectivity for the NMDA receptor. Because it only blocks this receptor, researchers can study the specific effects of NMDA receptor blockade without affecting other neurotransmitter systems. However, one limitation of using 1-(3-chlorobenzyl)-3-piperidinecarboxamide is that it has a relatively short half-life, meaning it is quickly metabolized and eliminated from the body.

Future Directions

There are a number of future directions for research on 1-(3-chlorobenzyl)-3-piperidinecarboxamide. One area of interest is the role of the NMDA receptor in various neurological disorders, such as Alzheimer's disease and schizophrenia. Additionally, researchers may investigate the potential therapeutic uses of 1-(3-chlorobenzyl)-3-piperidinecarboxamide in these and other disorders. Another area of research could be the development of new compounds based on 1-(3-chlorobenzyl)-3-piperidinecarboxamide that have improved pharmacokinetic properties and selectivity for the NMDA receptor. Finally, researchers may continue to investigate the biochemical and physiological effects of NMDA receptor blockade with 1-(3-chlorobenzyl)-3-piperidinecarboxamide to better understand the role of this receptor in normal and pathological processes.

Synthesis Methods

The synthesis of 1-(3-chlorobenzyl)-3-piperidinecarboxamide was first described in a patent filed by Merck & Co. in 1988. The synthesis involves the reaction of 3-chlorobenzylamine with piperidine-3-carboxylic acid followed by the addition of thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with ammonia to form the desired 1-(3-chlorobenzyl)-3-piperidinecarboxamide product.

Scientific Research Applications

1-(3-chlorobenzyl)-3-piperidinecarboxamide has been used extensively in neuroscience research as a tool to study the NMDA receptor. The NMDA receptor is involved in many important physiological processes, including learning and memory. 1-(3-chlorobenzyl)-3-piperidinecarboxamide has been found to selectively block the NMDA receptor, allowing researchers to study the role of this receptor in various physiological processes.

properties

IUPAC Name

1-[(3-chlorophenyl)methyl]piperidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17ClN2O/c14-12-5-1-3-10(7-12)8-16-6-2-4-11(9-16)13(15)17/h1,3,5,7,11H,2,4,6,8-9H2,(H2,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTDBBSBKGPNYDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC2=CC(=CC=C2)Cl)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(3-Chlorophenyl)methyl]piperidine-3-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.